molecular formula C12H17N3O2 B2456498 2-amino-N-(morpholin-4-ylmethyl)benzamide CAS No. 133993-57-4

2-amino-N-(morpholin-4-ylmethyl)benzamide

Cat. No.: B2456498
CAS No.: 133993-57-4
M. Wt: 235.287
InChI Key: LNQKXRIOKVMAIL-UHFFFAOYSA-N
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Description

2-amino-N-(morpholin-4-ylmethyl)benzamide is an organic compound with the molecular formula C₁₂H₁₇N₃O₂ It is characterized by the presence of an amino group attached to a benzamide structure, with a morpholin-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(morpholin-4-ylmethyl)benzamide typically involves the reaction of 2-aminobenzamide with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-aminobenzamide} + \text{morpholine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(morpholin-4-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-amino-N-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(piperidin-4-ylmethyl)benzamide
  • 2-amino-N-(pyrrolidin-4-ylmethyl)benzamide
  • 2-amino-N-(azetidin-4-ylmethyl)benzamide

Uniqueness

2-amino-N-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholin-4-ylmethyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-amino-N-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-11-4-2-1-3-10(11)12(16)14-9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQKXRIOKVMAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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